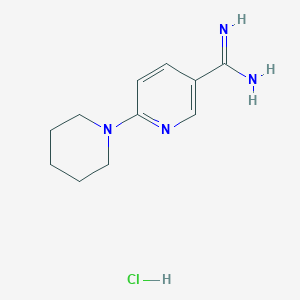

6-(Piperidin-1-yl)pyridine-3-carboximidamide hydrochloride

CAS No.: 1210437-88-9

Cat. No.: VC2921734

Molecular Formula: C11H17ClN4

Molecular Weight: 240.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1210437-88-9 |

|---|---|

| Molecular Formula | C11H17ClN4 |

| Molecular Weight | 240.73 g/mol |

| IUPAC Name | 6-piperidin-1-ylpyridine-3-carboximidamide;hydrochloride |

| Standard InChI | InChI=1S/C11H16N4.ClH/c12-11(13)9-4-5-10(14-8-9)15-6-2-1-3-7-15;/h4-5,8H,1-3,6-7H2,(H3,12,13);1H |

| Standard InChI Key | KLUNUAZTUORCBT-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)C2=NC=C(C=C2)C(=N)N.Cl |

| Canonical SMILES | C1CCN(CC1)C2=NC=C(C=C2)C(=N)N.Cl |

Introduction

The compound features several important functional groups that contribute to its chemical reactivity and potential biological activity. The piperidine ring (a saturated heterocycle) is connected to the pyridine ring (an aromatic heterocycle) at the 6-position. The carboximidamide group (-C(=NH)NH₂) is attached at the 3-position of the pyridine ring. This amidine functional group is known to be important in medicinal chemistry due to its ability to form hydrogen bonds and interact with biological targets.

Structural Analysis and Characteristics

The structure of 6-(Piperidin-1-yl)pyridine-3-carboximidamide hydrochloride features several noteworthy elements that influence its chemical behavior and potential applications. The compound's structure contains both the piperidine and pyridine rings, which are connected through a nitrogen-carbon bond between the nitrogen of the piperidine and the carbon at position 6 of the pyridine ring.

The presence of the carboximidamide group (-C(=NH)NH₂) at position 3 of the pyridine ring introduces a highly polar functional group capable of forming multiple hydrogen bonds. This characteristic is often associated with improved water solubility and potential interaction with biological targets. The compound exists as a hydrochloride salt, which typically enhances its water solubility compared to the free base form.

The piperidine moiety in this compound classifies it as a tertiary amine derivative, a category of compounds known for their wide range of applications in synthetic chemistry and pharmaceutical development . Tertiary amines often serve as bases, nucleophiles, and ligands in various chemical reactions.

Structural Comparison with Related Compounds

The structural elements of 6-(Piperidin-1-yl)pyridine-3-carboximidamide hydrochloride share similarities with other compounds that have established applications in research and pharmaceutical development. One such related compound is 6-(Piperidin-1-yl)pyridine-3-carboxylic acid (CAS: 120800-50-2), which differs in that it contains a carboxylic acid group instead of a carboximidamide group at the 3-position of the pyridine ring .

The structural comparison reveals that while both compounds share the core 6-(piperidin-1-yl)pyridine structure, the functional group at position 3 significantly alters their chemical properties and potential applications. The carboximidamide group in our target compound provides additional hydrogen bonding sites and introduces basic properties that are absent in the carboxylic acid analog.

Synthesis and Preparation Methods

The synthesis of 6-(Piperidin-1-yl)pyridine-3-carboximidamide hydrochloride typically follows a well-established pathway in organic chemistry. The primary synthetic route involves the reaction of a pyridine-3-carboximidamide with piperidine, followed by salt formation using hydrochloric acid.

This reaction typically proceeds through a nucleophilic aromatic substitution mechanism, where the piperidine acts as the nucleophile and replaces a leaving group (often a halogen) at the 6-position of the pyridine ring. The reaction is usually carried out under controlled conditions, with appropriate solvents and potentially catalysts to facilitate the substitution.

Analytical Methods and Characterization

Proper characterization of 6-(Piperidin-1-yl)pyridine-3-carboximidamide hydrochloride is essential for confirming its identity and purity for research applications. Multiple analytical techniques are typically employed to fully characterize such compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume